Sodium tetrakis(4-fluorophenyl)borate dihydrate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

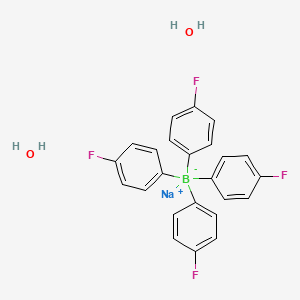

Sodium tetrakis(4-fluorophenyl)borate dihydrate (NaTBF4·2H2O) is a white, crystalline compound that is used in a variety of scientific and industrial applications. It is a common reagent used in organic and inorganic synthesis, as well as an important component in a variety of research experiments.

Scientific Research Applications

Sodium Tetrakis(4-fluorophenyl)borate in Catalysis

This compound has shown promise as a catalyst in various chemical reactions. For instance, it efficiently catalyzes the Mannich reaction of ketones with aromatic aldehydes and anilines in water, producing β-amino carbonyl compounds in good to excellent yields. It's also been used as a proton source to initiate the polymerization of vinyl ethers and activated styrenes (Chang, Liao, & Liu, 2006). Additionally, it's involved in the reductive amination of aldehydes with various amines and ammonia in water under mild conditions, showcasing its versatility as a catalyst (Lai, Lee, & Liu, 2008).

Analytical Chemistry Applications

Ion Association Titration

The compound is utilized in a stepwise titrimetric method for the simultaneous determination of pharmaceutical quaternary ammonium salts and aromatic amines. Its ability to form ion associates with specific indicators makes it a valuable tool in quantitative analytical methods (Sakai, 2001).

Material Science and Nanotechnology

Microporous Polymer Networks

Sodium Tetrakis(4-fluorophenyl)borate is used as a building block in microporous polymer networks, combining the fields of weakly coordinating anions with microporous polymer networks. These materials are significant for their potential applications in catalysis and superacids (Fischer, Schmidt, Strauch, & Thomas, 2013).

Environmental Science

Removal of Contaminants

In the context of environmental cleanup, Sodium Tetrakis(4-fluorophenyl)borate has been used for the desorption of Cs+ ions from minerals like clay, contributing to efforts in reducing the volume of radioactive-cesium-contaminated soil (Saito, Shimizu, Kumagai, Kameda, & Yoshioka, 2021).

Mechanism of Action

Target of Action

Sodium tetrakis(4-fluorophenyl)borate dihydrate primarily targets nonionic surfactants . These are substances that lower the surface tension between two liquids or between a liquid and a solid. They play a crucial role in many industrial processes and consumer products, including detergents, emulsifiers, and dispersants .

Mode of Action

This compound interacts with its targets through a process known as two-phase titration . In this method, the compound is used as a reagent to measure the concentration of nonionic surfactants in the presence of anionic surfactants . The interaction results in the formation of a separate phase, which can be measured to determine the concentration of the nonionic surfactant .

Biochemical Pathways

It’s known that the compound plays a role in thepotentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors . This suggests that it may influence pathways related to nitrogen metabolism.

Pharmacokinetics

Given its use as a reagent in laboratory settings, it’s likely that its bioavailability and pharmacokinetics are primarily determined by the conditions of the experiment, including the ph, temperature, and concentration of the solution .

Result of Action

The primary result of Sodium tetrakis(4-fluorophenyl)borate dihydrate’s action is the quantification of nonionic surfactants in a given sample . This allows for the accurate measurement of these substances in various industrial and laboratory contexts .

Action Environment

The action, efficacy, and stability of Sodium tetrakis(4-fluorophenyl)borate dihydrate are influenced by several environmental factors. These include the presence of other surfactants , the pH of the solution , and the temperature at which the reaction takes place . It’s also worth noting that the compound is hygroscopic , meaning it readily absorbs moisture from the environment .

properties

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na.2H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;;/h1-16H;;2*1H2/q-1;+1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGDEJOIBMWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BF4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207683-22-5 |

Source

|

| Record name | Na-tetrakis(4-fluorophenyl)borate, 2H2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)